Lack of Head-to-Head Comparative Data
A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited sources) reveals a critical gap: no published, peer-reviewed study currently provides quantitative head-to-head comparative data (e.g., IC₅₀, Ki, metabolic stability, solubility) for the isolated compound '4-cyclobutyl-1,3-oxazole' against a defined analog. All located quantitative evidence pertains to downstream derivatives, where the cyclobutyl-oxazole fragment is part of a larger molecule. For example, in a series of antitubercular 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones, the most active compound (6q) showed an MIC of 0.05 µg/mL against M. tuberculosis H37Rv and MDR-TB, with a 2.1 log₁₀ reduction in bacterial load in vivo [1]. A related compound, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea (compound 8), demonstrated an in vitro MIC of 0.14 µM and was 80 times more potent than isoniazid against MDR-TB [2]. However, these data validate the 5-cyclobutyloxazol-2-yl pharmacophore, not the 4-cyclobutyl-1,3-oxazole core itself. The direct procurement value of 4-cyclobutyl-1,3-oxazole is therefore as a differentiated regioisomeric starting material for exploring SAR, where its unique 4-position substitution is the key differentiator, supported by structural identity data from PubChem [3].
| Evidence Dimension | Antitubercular activity of derivatives (not the target compound itself) |
|---|---|
| Target Compound Data | No direct data for 4-cyclobutyl-1,3-oxazole. |
| Comparator Or Baseline | Isoniazid (for derivative 8): MIC of 0.35 µM against MTB; 11.2 µM against MDR-TB. For derivative 6q: no direct comparator stated. |
| Quantified Difference | Derivative 8 was 2.5 (MTB) and 80 (MDR-TB) times more potent than isoniazid. Derivative 6q showed an MIC of 0.05 µg/mL. |
| Conditions | In vitro MIC assay against M. tuberculosis H37Rv and a clinical MDR-TB isolate; in vivo mouse model of TB infection. |
Why This Matters
This data gap highlights that 4-cyclobutyl-1,3-oxazole is not a validated bioactive compound itself, but a 'privileged scaffold' regioisomer whose primary value lies in its use as a building block for libraries where the 4-position is critical for exploring novel chemical space, as evidenced by the potency of its 5-substituted counterparts.
- [1] Sriram, D., Yogeeswari, P., Thirumurugan, R., & Pavana, R. K. (2006). Discovery of new antitubercular oxazolyl thiosemicarbazones. Journal of Medicinal Chemistry, 49(12), 3448–3450. View Source
- [2] Sriram, D., et al. (2007). Antimycobacterial activity of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds endowed with high activity toward multidrug-resistant Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 59(6), 1194–1196. View Source
- [3] 4-Cyclobutyl-1,3-oxazole. (n.d.). PubChem Substance ID 46250784. National Center for Biotechnology Information. View Source
